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D-Cellobiose-13C12 -

D-Cellobiose-13C12

Catalog Number: EVT-1499627
CAS Number:
Molecular Formula: ¹³C₁₂H₂₂O₁₁
Molecular Weight: 354.2
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

D-Cellobiose-13C12 is a carbon-13 isotopically labeled disaccharide composed of two glucose units linked by a β(1→4) glycosidic bond. This compound is particularly significant in biochemical and structural studies, especially in understanding carbohydrate metabolism and the structural properties of cellulose and cellodextrins. The labeling with carbon-13 allows for advanced nuclear magnetic resonance (NMR) studies, providing insights into molecular interactions and dynamics.

Source

D-Cellobiose-13C12 can be synthesized from D-glucose-13C6 through various chemical methods. The use of isotopically labeled precursors is crucial in metabolic studies and tracing carbon flow in biological systems. The synthesis typically involves multiple steps, including methylation and purification processes.

Classification

D-Cellobiose-13C12 falls under the category of oligosaccharides, specifically disaccharides. It is classified as a reducing sugar due to the presence of a free anomeric carbon that can participate in redox reactions. Its structural formula is represented as C12H22O11, with the specific isotopic labeling indicating the presence of twelve carbon-13 atoms.

Synthesis Analysis

Methods

The synthesis of D-Cellobiose-13C12 generally involves the following steps:

  1. Starting Material: D-glucose-13C6 serves as the primary precursor.
  2. Methylation: The glucose units undergo methylation to form methylated derivatives.
  3. Glycosylation: The methylated glucose units are then reacted to form the disaccharide structure.
  4. Purification: The final product is purified using chromatographic techniques to ensure high isotopic enrichment and purity.

Technical Details

The optimized reaction conditions for synthesizing methyl 4'-O-methyl-beta-D-cellobioside from D-glucose have been established, yielding compounds with over 99% carbon-13 enrichment at each of the twelve pyranose carbon atoms . Techniques such as solid-state NMR spectroscopy are employed to confirm the structure and isotopic labeling.

Molecular Structure Analysis

Data

The molecular weight of D-Cellobiose-13C12 is approximately 342.30 g/mol, with specific isotopic labeling affecting its mass spectrometric profile. The presence of carbon-13 enhances its detectability in NMR studies, allowing for detailed structural analysis.

Chemical Reactions Analysis

Reactions

D-Cellobiose-13C12 participates in various chemical reactions typical of carbohydrates, including:

  1. Hydrolysis: Under acidic or enzymatic conditions, it can be hydrolyzed into its constituent glucose units.
  2. Fermentation: It can serve as a substrate for fermentation processes, producing ethanol and other metabolites.
  3. Glycosylation Reactions: It can act as a glycosyl donor in synthetic organic chemistry.

Technical Details

The reactivity of D-cellobiose derivatives can be studied using techniques like NMR and mass spectrometry to monitor reaction progress and product formation .

Mechanism of Action

Process

The mechanism of action for D-Cellobiose-13C12 primarily involves its role as a substrate in metabolic pathways. Upon hydrolysis, it yields glucose, which enters glycolysis or other metabolic routes depending on cellular conditions.

Data

Studies utilizing carbon-13 labeling have provided insights into the metabolic fates of cellobiose in various organisms, revealing pathways for energy production and biosynthesis .

Physical and Chemical Properties Analysis

Physical Properties

D-Cellobiose-13C12 is typically a white crystalline solid at room temperature, highly soluble in water due to its hydroxyl groups.

Chemical Properties

  1. Molecular Formula: C12H22O11 (with isotopic labeling).
  2. Melting Point: Approximately 150 °C (decomposes upon heating).
  3. Solubility: Soluble in water; insoluble in organic solvents like ether.

Relevant analyses include NMR spectroscopy, which confirms the structure and isotopic labeling through chemical shifts corresponding to carbon environments .

Applications

D-Cellobiose-13C12 has several scientific applications, including:

  1. Metabolic Studies: Used as a tracer in metabolic flux analysis to study carbohydrate metabolism.
  2. Structural Biology: Assists in elucidating the structure-function relationships of polysaccharides like cellulose.
  3. NMR Studies: Provides insights into molecular interactions within complex carbohydrate systems.

The compound's unique isotopic labeling makes it invaluable for researchers studying carbohydrate chemistry and metabolism, enhancing our understanding of plant biology and potential biotechnological applications .

Chemical Identity and Isotopic Labeling of D-Cellobiose-13C12

Structural Characterization of 13C-Labeled Disaccharides

D-Cellobiose-13C₁₂ is a uniformly carbon-13-labeled isotopologue of the disaccharide cellobiose, consisting of two β-D-glucopyranose units linked via a β(1→4)-glycosidic bond. Its molecular formula is ¹³C₁₂H₂₂O₁₁, with a molecular weight of 354.208 g/mol – a 12 Dalton increase over unlabeled cellobiose (342.30 g/mol) due to isotopic substitution [1] [4] [6]. The compound retains the reducing sugar properties of native cellobiose, with the anomeric carbon of the second glucose unit remaining reactive. Key structural descriptors include:

  • SMILES Notation:O[13C][13C@]1O[13C@@](O[13C@]2[13C@@]([13C]O)O[13C](O)[13C@@](O)[13C@]2O)[13C@](O)[13C@@](O)[13C@@]1O [1] [4]
  • InChI Key:HGHOAEHOLHIQSU-WCGVKTIYSA-N [1] [6]
  • Glycosidic Bond Configuration:β(1→4) linkage confirmed by NMR chemical shifts and enzymatic hydrolysis specificity [3] [9]

The isotopic labeling does not alter the stereochemistry or ring conformation (⁴C₁ chair form) of the glucopyranose units, as verified by comparative crystallographic studies [6] [9]. The 13C enrichment enables detection of subtle conformational dynamics through enhanced NMR signals, particularly for glycosidic torsion angles Φ (C1–O–C4'–C5') and Ψ (O–C4'–C5'–C6') [7] [9].

Table 1: Structural Descriptors of D-Cellobiose-13C₁₂

ParameterSpecification
Molecular Formula¹³C₁₂H₂₂O₁₁
Molecular Weight354.208 g/mol
CAS Registry Number528-50-7 (parent compound)
IUPAC Name4-O-β-D-[UL-¹³C₆]glucopyranosyl-D-[UL-¹³C₆]glucose
Glycosidic Linkageβ(1→4)
Reducing EndAnomeric carbon of non-reducing glucose unit
Crystalline FormWhite to off-white crystalline solid

Isotopic Enrichment Patterns in [UL-13C12]cellobiose

Uniform labeling (UL) denotes ¹³C incorporation at all twelve carbon positions with >95% isotopic purity, confirmed by HPLC and mass spectrometry [1] [4] [5]. This homogeneous distribution distinguishes it from position-specific ¹³C labels (e.g., 1-¹³C or 6-¹³C glucose derivatives). Key enrichment characteristics include:

  • Biosynthetic Origin:Produced enzymatically from uniformly ¹³C₆-labeled D-glucose precursors via cellobiose phosphorylase or β-glucosidase-mediated condensation [5] [10]. The labeling pattern reflects the biosynthetic pathway, with carbon positions retaining ¹³C-¹³C bonds intact from glucose precursors.
  • Spectral Consequences:¹³C NMR spectra exhibit simplified coupling patterns due to ¹³C-¹³C spin-spin interactions (J₈ ∼ 40–60 Hz), enabling direct tracing of carbon flux in metabolic studies [7] [9]. The uniform labeling eliminates natural intramolecular δ¹³C variations (e.g., 4–8‰ depletion at C-6 in unlabeled glucose) [10].
  • Quantification Methods:Isotopic purity is validated via LC-MS (negative ion mode) showing m/z 355.2 [M+H]⁺ peak (vs. 343.3 for unlabeled) and ¹³C NMR absence of natural-abundance ¹²C signals [4] [5].

Table 2: Isotopic Enrichment Levels in Commercial D-Cellobiose-13C₁₂

VendorPurityIsotopic EnrichmentFormPrice (1 mg)
CymitQuimica>95% (HPLC)>98 atom % ¹³CNeat solid€215
OmicronBioNot specified>99 atom % ¹³CLyophilized$380 (25 mg)
LGC Standards>95% (HPLC)>98 atom % ¹³CNeat solidQuote-based

Comparative Analysis of Labeled vs. Unlabeled Cellobiose (CAS 528-50-7)

The isotopic labeling induces minimal chemical alterations but significant analytical advantages:

  • Physicochemical Properties:Identical solubility in water (≥50 mg/mL) and melting point (225–227°C decomposition) to unlabeled cellobiose [4] [6]. Vibrational spectra (FTIR) show identical functional group frequencies but with altered ¹³C–O and C–¹³C stretching intensities at 1,080 cm⁻¹ and 950 cm⁻¹ [3].
  • Reactivity Differences:Identical enzymatic hydrolysis rates by β-glucosidases and cellulases [3] [6]. Minor kinetic isotope effects (KIEs) observed in acid-catalyzed hydrolysis (kH/kD ≈ 1.02–1.05) due to altered zero-point energies in ¹³C–O bonds [10].
  • Analytical Advantages:
  • Tracer Studies: Enables tracking of cellobiose uptake in microbial cellulose degradation without background interference [3] [9].
  • NMR Sensitivity: 64-fold signal enhancement in ¹³C NMR versus natural-abundance cellobiose (1.1% ¹³C) [7] [9].
  • Reaction Mechanism Mapping: Pyrolysis-GC-MS studies using ¹³C₁₂-cellobiose revealed glucose-specific fragmentation pathways in cellulose thermal decomposition [3].
  • Quantitative Precision: Eliminates natural isotopic variability in MS-based quantification, improving accuracy in metabolic flux analysis [5] [10].

Table 3: Functional Comparison of Labeled vs. Unlabeled Cellobiose

PropertyD-Cellobiose-13C₁₂Unlabeled CellobioseAnalytical Impact
Molecular Weight354.208 g/mol342.30 g/molMass shift in MS detection
¹³C NMR Signal Intensity100% at all positions1.1% natural abundanceEnhanced pathway mapping
FTIR SpectrumνC-O at 1,080 cm⁻¹ (broadened)νC-O at 1,100 cm⁻¹Detectable but minor
Pyrolysis Products¹³C-labeled fragments¹²C-dominated fragmentsReaction pathway deconvolution
Metabolic TracingZero background interferenceNatural ¹³C backgroundHigh-precision flux measurements

The 12-Da mass difference facilitates discrimination in chromatographic systems: RP-HPLC shows identical retention times (tᴿ = 8.2 min on C18 column), but distinct m/z 355.2 vs. 343.3 in mass detection [4] [6]. This enables co-elution studies where labeled and unlabeled forms serve as mutual internal standards.

Table 4: Research Applications of D-Cellobiose-13C₁₂

Research AreaApplication ExampleKey Reference Technique
Cellulose PyrolysisMapping glucose-specific fragmentation pathways during thermal decompositionTG-FTIR-GC-MS [3]
Carbohydrate NMRProtein-carbohydrate interaction studies with sensitivity-enhanced ¹³C detectionHSQC, HMBC [7] [9]
Metabolic Flux AnalysisQuantifying cellobiose utilization in Clostridium thermocellum cellulolytic systemsLC-MS/MS [5] [10]
Enzyme Mechanism StudiesIsotope effect measurements in β-glucosidase-catalyzed hydrolysisKinetic KIE analysis [10]

Properties

Product Name

D-Cellobiose-13C12

Molecular Formula

¹³C₁₂H₂₂O₁₁

Molecular Weight

354.2

Synonyms

4-O-beta-D-[13C6]glucopyranosyl-D-[UL-13C6]glucose

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